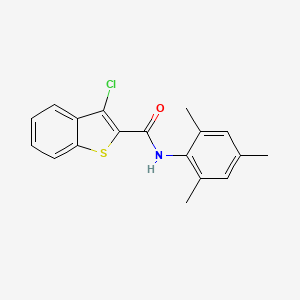![molecular formula C20H11ClN2O4S2 B11700321 (5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-sulfanylideno-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenil, un grupo nitrofenil y un anillo de furano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-sulfanylideno-1,3-tiazolidin-4-ona típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la condensación de 3-clorobenzaldehído con 4-nitrofenilfurano-2-carbaldehído en presencia de una base, seguida de ciclización con tiourea en condiciones ácidas. Las condiciones de reacción a menudo requieren temperaturas controladas y solventes específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Se pueden emplear técnicas avanzadas como reactores de flujo continuo y síntesis automatizada para mejorar las tasas de producción y mantener una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-sulfanylideno-1,3-tiazolidin-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleófila con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas en presencia de una base como la trietilamina.
Productos principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de tiazolidinonas con grupos funcionales reducidos.
Sustitución: Formación de tiazolidinonas sustituidas con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
(5E)-3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-sulfanylideno-1,3-tiazolidin-4-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora su potencial antiinflamatorio y anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-sulfanylideno-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede unirse a enzimas microbianas, interrumpiendo su función y conduciendo a la actividad antimicrobiana. Las vías moleculares y los objetivos exactos son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-tioxo-1,3-tiazolidin-4-ona
- 3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-oxo-1,3-tiazolidin-4-ona
Singularidad
(5E)-3-(3-Clorofenil)-5-{[5-(4-nitrofenil)furano-2-YL]metilideno}-2-sulfanylideno-1,3-tiazolidin-4-ona es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H11ClN2O4S2 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(5E)-3-(3-chlorophenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11ClN2O4S2/c21-13-2-1-3-15(10-13)22-19(24)18(29-20(22)28)11-16-8-9-17(27-16)12-4-6-14(7-5-12)23(25)26/h1-11H/b18-11+ |
Clave InChI |
DOSWACVZXQHJTJ-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11700243.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11700249.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11700254.png)
![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700262.png)
![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700279.png)
![4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11700287.png)
![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)


![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide](/img/structure/B11700312.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11700335.png)
